molecular formula C10H13N3O2 B13719734 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B13719734
M. Wt: 207.23 g/mol
InChI Key: NIXBHHIEYXOMDV-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by functionalization to introduce the propanoic acid moiety. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .

Scientific Research Applications

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its therapeutic potential in treating diseases related to kinase activity, such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases, such as mTOR and PI3K. These kinases are involved in critical cellular pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can modulate these pathways, potentially leading to therapeutic effects in diseases where these pathways are dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the propanoic acid moiety.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)2-1-9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,1-5H2,(H,14,15)

InChI Key

NIXBHHIEYXOMDV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)CCC(=O)O

Origin of Product

United States

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